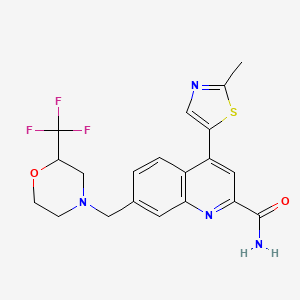

Quinoline derivative 5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19F3N4O2S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-(2-methyl-1,3-thiazol-5-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28) |

InChI Key |

QYGZQJAQOQLFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Quinoline Derivative 5

Retrosynthetic Analysis and Strategic Disconnections for Quinoline (B57606) Derivative 5

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. actascientific.comlkouniv.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in For the quinoline core, a bicyclic aromatic heterocycle, several strategic disconnections are commonly employed, dictated by the substitution pattern on the final molecule.

A primary disconnection strategy for a quinoline ring system often targets the bonds formed during the cyclization step. youtube.com For instance, in many classical syntheses, the pyridine (B92270) ring is constructed onto a pre-existing benzene (B151609) ring. This leads to two main disconnection approaches:

Breaking the N1-C2 and C3-C4 bonds: This approach is characteristic of syntheses like the Friedländer and Pfitzinger reactions. The retrosynthetic fragments, or synthons, are typically derived from a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or acid).

Breaking the N1-C8a and C4-C4a bonds: This strategy is central to methods like the Skraup and Doebner-von Miller syntheses. Here, the key disconnection involves breaking the bonds formed between an aniline (B41778) derivative and a three-carbon unit, often an α,β-unsaturated aldehyde or ketone.

The choice of disconnection is critical and depends on the desired substituents on both the carbocyclic (benzene) and heterocyclic (pyridine) rings of the quinoline. Functional group interconversions (FGI) are often planned to introduce or modify substituents on the starting materials, making them more amenable to the chosen synthetic route. lkouniv.ac.in For example, a nitro group can be retrosynthetically introduced, knowing it can be reduced to the necessary amine functionality for the cyclization. youtube.com The analysis aims to identify the most efficient and convergent pathway, minimizing steps and maximizing yield. actascientific.comrsc.org

Design and Optimization of Synthetic Pathways for Quinoline Derivative 5

The design of a synthetic pathway for a specific quinoline derivative involves selecting the most appropriate reaction based on the retrosynthetic analysis and then optimizing the reaction conditions to maximize yield and purity.

Conventional Name Reactions and Classical Approaches

Several classical named reactions form the bedrock of quinoline synthesis, each offering a different route to the core structure with varying scopes and limitations. arabjchem.org

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as nitrobenzene, which is derived from the aniline starting material). arabjchem.org The glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form the quinoline. It is a robust method but often requires harsh conditions and can result in low yields for certain substituted anilines.

Friedländer Synthesis: Considered one of the most versatile methods, the Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). nih.gov This reaction generally proceeds under milder conditions than the Skraup synthesis and offers a more direct route to substituted quinolines. nih.gov

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. arabjchem.org

Combes Synthesis: This method uses the acid-catalyzed reaction of an aniline with a β-diketone. arabjchem.org The initial condensation forms a Schiff base, which then cyclizes and dehydrates under acidic conditions to yield the quinoline.

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) (a protected form of 2-aminobenzoylformic acid) with a carbonyl compound in the presence of a base. arabjchem.org

The table below summarizes the key features of these classical approaches.

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline (often unsubstituted at C2, C3, C4) |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base catalyst (e.g., TFA, NaOH) | Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, PTSA) | Substituted Quinolines (often 2- and 4-substituted) |

| Combes | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituted Quinolines (often 2,4-dimethyl) |

| Pfitzinger | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |

Modern and Sustainable Synthetic Methodologies

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for quinoline synthesis, aligning with the principles of green chemistry.

Modern synthetic chemistry emphasizes sustainability, leading to the adoption of techniques that reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields. actascientific.com This technique has been successfully applied to various classical quinoline syntheses, providing a more energy-efficient alternative. actascientific.comnih.gov

Solvent-Free and Aqueous Media Synthesis: Conducting reactions in the absence of volatile organic solvents (neat conditions) or in water minimizes environmental impact. rsc.org Several catalytic systems have been developed that are effective for quinoline synthesis under these green conditions, reducing waste and simplifying product purification. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach offers high atom economy and reduces the number of synthetic steps and purification stages required, making it an inherently green strategy for generating libraries of diverse quinoline derivatives. rsc.orgrsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. These include enhanced safety due to smaller reaction volumes, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. While specific examples for a "this compound" are not detailed in the provided context, the synthesis of quinoline scaffolds in general is an active area of research in flow chemistry. This methodology is particularly suited for reactions that are highly exothermic or involve unstable intermediates, allowing for safer and more efficient production.

Catalytic Strategies in this compound Synthesis

Catalysis is central to both classical and modern quinoline syntheses, enabling reactions to proceed under milder conditions with greater selectivity.

Acid/Base Catalysis: As mentioned, Brønsted and Lewis acids are fundamental catalysts in many named reactions like the Friedländer and Combes syntheses, activating the carbonyl and amine components towards condensation and cyclization. arabjchem.orgrsc.org

Transition-Metal Catalysis: Transition metals like copper (Cu), palladium (Pd), cobalt (Co), and zinc (Zn) have been employed to catalyze novel quinoline syntheses. rsc.org For example, copper and gold have been used in sequential A³ coupling-cyclization reactions to produce substituted quinolines. rsc.org Cobalt catalysts have been developed for the one-pot synthesis of 3,4-substituted quinolines from anilines and ketones with paraformaldehyde, producing only water and hydrogen gas as by-products. rsc.org These methods often provide access to substitution patterns that are difficult to achieve through classical routes.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures that can act as heterogeneous catalysts. Zinc-based MOFs have been successfully used to catalyze three-component coupling reactions of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org

The following table highlights various catalytic approaches.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Doebner-von Miller | Inexpensive, effective for cyclodehydration |

| Lewis Acid | Zinc triflate (Zn(OTf)₂) | Three-component reaction | High efficiency, good functional group tolerance |

| Transition Metal | Cobalt(III) complex | One-pot synthesis | High atom economy, mild conditions |

| Heterogeneous | Zinc-based MOF | Three-component reaction | Reusable, solvent-free conditions, high yields |

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of quinoline derivatives. This approach avoids the use of potentially toxic and expensive metals. For instance, the synthesis of functionalized quinolines can be achieved through reactions catalyzed by organic acids or bases. researchgate.net Camphor-10-sulfonic acid (CSA), a chiral organic acid, has been successfully used to promote the Povarov-type multicomponent synthesis of 4-arylated quinolines. researchgate.net This reaction proceeds via a [4+2] cycloaddition of an in-situ formed imine with an alkyne, without the need for a metal catalyst. researchgate.net Similarly, tetra-n-butylammonium fluoride (B91410) (TBAF) has been employed as a versatile organocatalyst for the one-pot, three-component synthesis of pyrano[3,2-c]quinoline derivatives in excellent yields. royalsocietypublishing.org The development of asymmetric organocatalytic methods has also allowed for the synthesis of complex, polycyclic quinoline derivatives with high enantioselectivity. acs.org

Metal-Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of quinoline scaffolds. ias.ac.inresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions. ias.ac.inchim.it

Transition Metal-Mediated Cross-Coupling:

Palladium catalysts are widely used in cross-coupling reactions for quinoline synthesis. For example, a domino reaction involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides a route to quinoline derivatives under mild conditions. ias.ac.in Another approach involves the palladium-catalyzed Heck reaction followed by cyclization of Morita–Baylis–Hillman adducts with 2-iodoaniline. ias.ac.in Nickel catalysis has also proven effective. A Ni(0) catalyst can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org

Copper-Catalysis:

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-based methods for quinoline synthesis. researchgate.net Copper(I) and copper(II) salts can catalyze the synthesis of substituted quinolines through various pathways. organic-chemistry.orgrsc.org One such method is the copper-catalyzed tandem reaction of enaminones with 2-halobenzaldehydes, which proceeds via an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org Another efficient method involves a copper-catalyzed cascade reaction of ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines. organic-chemistry.org Furthermore, a simple and convenient copper-catalyzed method allows for the synthesis of quinoline-2-carboxylate derivatives at room temperature through the sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. organic-chemistry.org

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.comijpsjournal.com This "green" approach is increasingly being applied to the synthesis of quinoline derivatives. ijpsjournal.com

Enzymes such as α-chymotrypsin have been shown to catalyze the Friedländer condensation, a classic reaction for quinoline synthesis, with high efficiency in aqueous solutions containing ionic liquids. mdpi.com This biocatalytic method often results in excellent yields at lower temperatures and with reduced enzyme loading compared to traditional organic solvents. mdpi.com Another enzyme, α-amylase, has been used to catalyze a one-pot domino aza-Michael/Aldol/aromatization reaction to produce substituted quinolines. dntb.gov.uaresearchgate.net More recently, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in the chemo-enzymatic synthesis of quinolines and 2-quinolones through oxidative aromatization of tetrahydroquinolines and cyclization/aromatization of N-cyclopropyl-N-alkylanilines, respectively. nih.govacs.orgcardiff.ac.uk

Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis

Controlling selectivity is a critical aspect of synthesizing complex molecules like "this compound."

Chemoselectivity refers to the preferential reaction of one functional group over others. In multicomponent reactions for quinoline synthesis, the selective conversion of aromatic aldehydes over aliphatic ones has been achieved. rsc.org

Regioselectivity involves controlling the position at which a reaction occurs. For example, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides allows for the regioselective synthesis of 4-halo-2-aminoquinolines. dntb.gov.ua Imino Diels-Alder reactions can also be controlled to achieve high regioselectivity in the formation of quinoline derivatives. researchgate.net

Stereoselectivity is the control of the spatial orientation of atoms. The enantioselective synthesis of 3-(N-indolyl)quinolines with both axial and central chirality has been accomplished using a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.orgrsc.org This method provides access to a unique class of quinolines with high chemo-, regio-, and stereoselectivities. rsc.orgrsc.org One-pot chemo-, regio-, and stereoselective synthesis of (Z)-N-acylethenyl-4-(E)-[(Z)-acylethenyl]iminodihydroquinolines has also been reported with high yields. rjonco.com

Multicomponent Reactions for this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, thereby increasing atom economy and reducing waste. researchgate.netrsc.orgrsc.org MCRs are particularly valuable for generating libraries of structurally diverse quinoline derivatives for drug discovery. rsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A notable example is a modified Doebner hydrogen transfer reaction, a one-pot multicomponent strategy for producing 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and pyruvate. tandfonline.com This eco-friendly method uses a p-TSA catalyst in a water and ethylene (B1197577) glycol solvent system. tandfonline.com Copper-catalyzed MCRs are also prominent, such as the synthesis of 2,4-disubstituted quinolines from anilines, aldehydes, and alkynes. rsc.org These reactions can be performed under solvent-free conditions, further enhancing their green credentials. rsc.org The oxidation of tetrahydroquinolines, which are readily accessible through the Povarov MCR, provides a straightforward route to complex quinoline structures. nih.gov

Isolation and Purification Techniques for this compound

Following synthesis, "this compound" must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or catalysts. Common techniques include:

Chromatography: Column chromatography is a standard method for purification. More advanced techniques like high-performance liquid chromatography (HPLC) can be used for both analytical monitoring and semi-preparative purification of quinoline derivatives. nih.gov High-speed counter-current chromatography (HSCCC) is another effective method, particularly for the isolation of natural quinoline alkaloids from plant extracts. scielo.br

Crystallization: Recrystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. nih.gov The choice of solvent is crucial for obtaining high-purity crystals. google.com

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from the reaction medium and water-soluble impurities.

Structural Elucidation Techniques for this compound and Synthetic Intermediates

The definitive identification of "this compound" and its synthetic intermediates requires a combination of spectroscopic and analytical techniques. mdpi.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. mdpi.combas.bg Two-dimensional NMR techniques such as COSY, HMQC, and HMBC provide detailed information about the connectivity of atoms within the molecule. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. mdpi.commdpi.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, confirming its constitution and stereochemistry. researchgate.netmdpi.comacs.org

Table 1: Spectroscopic Data for a Representative Quinoline Derivative

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, indicating their chemical environment and neighboring protons. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom, revealing the carbon skeleton. |

| IR | Characteristic absorption bands (cm⁻¹) for functional groups such as C=N, C=C, C-H, and any substituents. |

| MS (HRMS) | Precise mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental formula. |

Considerations for Scale-Up in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of quinoline derivatives like this compound presents a unique set of challenges and considerations. While a variety of synthetic methods can be effective at the gram-scale, scalability requires a focus on cost-effectiveness, safety, efficiency, and environmental impact. rsc.orggoogle.com

Key considerations for the scale-up of this compound synthesis include:

Choice of Synthetic Route: Classical methods like the Skraup and Doebner-von Miller reactions often involve harsh conditions, such as the use of concentrated sulfuric acid and high temperatures, which are challenging to manage on a large scale. google.com Modern multicomponent reactions (MCRs) are often more attractive for industrial applications due to their high atom economy and the ability to construct complex molecules in a single step. rsc.orgrsc.org For instance, a modified Doebner reaction that avoids harsh oxidizing agents could be a viable option for large-scale production. nih.gov

Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are critical factors. For example, while transition metal catalysts like palladium and ruthenium can be highly efficient, their cost may be prohibitive for large-scale synthesis. ijfans.org The use of more economical and environmentally benign catalysts, such as those based on iron or copper, or even catalyst-free methods, is often preferred for industrial processes. ijpsjournal.comgoogle.com

Reaction Conditions and Equipment: Drastic reaction conditions, such as high temperatures and pressures, require specialized and costly industrial reactors. google.com The ideal scalable synthesis would proceed under milder conditions. Furthermore, the simplicity of the reaction setup and the ease of handling reagents are important for safe and efficient large-scale operations. rsc.org

Work-up and Purification: Purification methods that are common in the laboratory, such as column chromatography, are often not economically feasible for large-scale production. google.com The ideal scalable process would yield a product of high purity that can be isolated through simple filtration and washing, minimizing the need for extensive purification steps.

Process Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste are significant concerns in industrial synthesis. google.comijpsjournal.com Green chemistry principles, such as the use of non-toxic solvents and the minimization of waste, are increasingly important in the design of scalable synthetic routes. ijpsjournal.com

The following table summarizes some of the key considerations for scaling up the synthesis of this compound, comparing two potential synthetic routes.

| Consideration | Route A: Modified Doebner Reaction | Route B: Multicomponent Reaction (MCR) |

|---|---|---|

| Reagent Cost | Low to moderate | Moderate |

| Catalyst | Potentially acid-catalyzed | May require a metal or organocatalyst |

| Reaction Conditions | Moderate to high temperature | Often milder conditions |

| Yield | Good to excellent | Generally high |

| Purification | May require recrystallization | Often high purity, simple filtration |

| Scalability | Feasible with process optimization | Generally good |

Computational and Theoretical Investigations of Quinoline Derivative 5

Quantum Chemical Calculations on Quinoline (B57606) Derivative 5

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations offer a detailed picture of the electron distribution and energy landscape of Quinoline derivative 5.

The electronic properties of a molecule are key determinants of its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.orgresearchgate.netijpras.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. rsc.orgscirp.org For many quinoline derivatives, the HOMO is often localized on the quinoline ring and electron-donating substituents, while the LUMO is distributed across the quinoline core and any electron-withdrawing groups. rsc.org

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.65 | Indicates electron-donating capability |

| LUMO Energy | -1.82 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.83 | Relates to chemical reactivity and stability scirp.org |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. deeporigin.com These maps are color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (often associated with electronegative atoms like oxygen or nitrogen), which are prone to electrophilic attack. researchgate.netresearchgate.net Blue areas represent regions of low electron density and positive potential (often near hydrogen atoms), indicating sites for nucleophilic attack. deeporigin.com The MEP map for this compound reveals the specific sites most likely to engage in electrostatic interactions, which is crucial for predicting its binding mode with biological receptors. deeporigin.comresearchgate.netresearchgate.net

Molecules with rotatable bonds can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies. drugdesign.org This process is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a biological target. rsc.orgresearchgate.net

Energy minimization is a computational procedure used to find the most stable conformation (the global energy minimum) of a molecule. hakon-art.comnih.gov By systematically altering the geometry (bond lengths, bond angles, and dihedral angles), the algorithm identifies the structure with the lowest potential energy. hakon-art.com For this compound, identifying the lowest-energy conformer is a prerequisite for accurate and meaningful molecular docking studies, as it represents the most probable structure of the molecule in a biological system. drugdesign.orgresearchgate.net

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijprajournal.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net

Docking studies of this compound against various biological targets have revealed detailed interaction profiles. The analysis of the binding mode focuses on identifying the specific types of non-covalent interactions that stabilize the ligand-protein complex. Common interactions observed for quinoline-based compounds include:

Hydrogen Bonds: These are crucial for specificity and affinity, often forming between heteroatoms in the quinoline scaffold and polar amino acid residues like asparagine, glutamic acid, or serine in the protein's active site. nih.gov

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. mdpi.com

Electrostatic Interactions: As indicated by the MEP map, charged or highly polar regions of the molecule can form salt bridges or other electrostatic interactions with complementary residues in the target protein.

| Biological Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Serine/Threonine Kinase | Glu B280, Asn B278 | Conventional Hydrogen Bond nih.gov |

| c-Met Kinase | Tyr1159 | π-π Stacking mdpi.com |

| c-Met Kinase | Met1160 | Hydrogen Bond mdpi.com |

| HIV Reverse Transcriptase | Lys103, Pro236 | Hydrophobic/van der Waals |

| CDK2/cyclin E | Gln131, Asp145 | Hydrogen Bond researchgate.net |

Docking programs employ scoring functions to estimate the binding affinity between a ligand and its target protein. nih.gov This score, typically expressed in units of energy (e.g., kcal/mol), provides a prediction of the strength of the interaction. A more negative binding energy or docking score generally indicates a more favorable and stable interaction. researchgate.net These scores are used to rank different compounds or different binding poses of the same compound, helping to identify the most promising candidates for further investigation. researchgate.net The predicted binding affinities for this compound against several key protein targets highlight its potential therapeutic relevance.

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Staphylococcus aureus Gyrase B | 4URO | -7.56 researchgate.net |

| E. coli Gyrase B | 1KZN | -8.56 researchgate.netresearchgate.net |

| HIV Reverse Transcriptase | 4I2P | -10.67 nih.gov |

| Cannabinoid Receptor (CB1a) | 2IGR | -6.10 nih.govsemanticscholar.org |

| EGFR Kinase | 1M17 | -8.20 |

Molecular Dynamics Simulations of this compound in Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. fiveable.me MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment (typically including water and ions). fiveable.menih.gov

For this compound, MD simulations are used to validate the binding poses predicted by docking. Key metrics, such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms, are monitored to assess the stability of the complex throughout the simulation. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies, thus refining the understanding gained from docking studies. nih.govnih.gov

Stability and Dynamics of Ligand-Target Complexes

The stability of the interaction between this compound and its biological target is a critical determinant of its potential efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior and stability of ligand-protein complexes over time. researchgate.netresearchgate.net In a typical MD simulation study, the complex of this compound and its target protein is placed in a simulated physiological environment, and the trajectory of atomic movements is calculated over a specified period, often extending to 100 nanoseconds or more. nih.gov

Two key parameters are frequently analyzed to assess the stability of the complex: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.iocomputabio.com The RMSD of the protein-ligand complex measures the average deviation of the atomic positions from a reference structure over the course of the simulation. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains in a stable conformation. github.io For instance, MD simulations of a quinazolinone derivative 5 in complex with various cancer-related targets showed that the RMSD plots illustrated the structural stability of the ligand-receptor complexes over the simulation time. researchgate.net

The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues within the protein's binding pocket. github.io This analysis helps to identify which residues are flexible and which are more rigid upon ligand binding. High RMSF values for residues in the binding site could indicate a dynamic interaction with this compound, while low values suggest a more stable binding. researchgate.netnih.gov These simulations can validate the strong binding affinity and stability of the derivative within the active site of its target. researchgate.net

To further quantify the binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed to calculate the binding free energy (ΔG_bind) of the ligand-target complex. A negative and low ΔG_bind value indicates a favorable and strong binding interaction. nih.govfrontiersin.org

Table 1: Representative Data from a Molecular Dynamics Simulation of a this compound-Target Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration over which the complex's stability was simulated. |

| RMSD of Complex | ~2.5 Å (plateau) | Indicates that the complex reached a stable equilibrium during the simulation. |

| Average RMSF of Binding Site Residues | 1.8 Å | Shows moderate flexibility of the binding site residues upon ligand binding. |

| Binding Free Energy (ΔG_bind) | -49.28 kcal/mol | A low negative value suggesting a strong and favorable binding affinity. frontiersin.org |

Solvent Effects and Binding Mechanisms

The influence of the solvent, typically water in a biological system, on the binding of this compound to its target is a crucial aspect of its interaction. MD simulations are often performed in an explicit aqueous environment, such as a periodic water box, to mimic physiological conditions and to understand the role of water molecules in the binding process. nih.govmdpi.com

Solvent molecules can mediate interactions between the ligand and the protein by forming water bridges, which are hydrogen bonds involving a water molecule that connects the ligand and a residue in the binding site. researchgate.net The analysis of protein-ligand contacts from MD simulations can reveal the frequency of these water bridges, alongside direct hydrogen bonds and hydrophobic interactions. researchgate.net

The binding mechanism of this compound can be elucidated by a detailed examination of the interactions observed during the MD simulation. Key interactions that contribute to the stability of the complex include:

Hydrogen Bonds: The formation of stable hydrogen bonds between hydrogen bond donors and acceptors on both this compound and the target protein is a primary contributor to binding affinity.

π-π Stacking: The aromatic rings of the quinoline scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.

By analyzing the trajectory of the MD simulation, researchers can identify the key amino acid residues that form stable and frequent interactions with this compound, thus providing a detailed picture of its binding mode at the atomic level.

In Silico ADME Prediction and Pharmacokinetic Profiling of this compound (Computational Prediction Only)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov Various computational tools and web servers, such as SwissADME and admetSAR, are utilized to predict the ADME properties of drug candidates like this compound based on their chemical structure. healthinformaticsjournal.comresearchgate.net

Computational Models for Permeability and Solubility

The permeability and solubility of a drug molecule are critical for its absorption. Computational models can predict these properties, providing valuable insights into the potential oral bioavailability of this compound.

Permeability: Models often predict permeability through parameters like Caco-2 cell permeability. The topological polar surface area (TPSA) is another descriptor used, where a lower TPSA value is generally indicative of better cell membrane permeability. nih.gov

Solubility: Aqueous solubility is typically predicted as a logS value. Higher logS values correspond to better solubility in water, which is important for absorption and distribution. mdpi.com

Predicted Metabolic Stability and Enzyme Interactions (e.g., CYP450)

The metabolic stability of a drug determines its half-life in the body. A significant portion of drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes. longdom.org Computational models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.gov For instance, some in silico studies on quinoline derivatives have predicted the inhibition of the CYP1A2 subtype. These predictions are crucial for anticipating potential drug-drug interactions. mdpi.commdpi.com

Plasma Protein Binding Prediction

The extent to which a drug binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target. nih.gov In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the percentage of plasma protein binding (%PPB). researchgate.netresearchgate.net These models use molecular descriptors to correlate the chemical structure of a compound with its affinity for plasma proteins. A high degree of plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.

Table 2: Predicted ADME and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Aqueous Solubility (logS) | > -4.0 | Moderate to good solubility, favorable for oral delivery. mdpi.com |

| Caco-2 Permeability | Low | May indicate challenges in crossing the intestinal barrier. mdpi.com |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes/No | Prediction of potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Yes/No | Prediction of potential for drug-drug interactions. |

| Distribution | ||

| Plasma Protein Binding | High/Low | Affects the concentration of free drug available to act on the target. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinoline Derivative Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For quinoline derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, guiding the design and synthesis of new, more potent molecules. researchgate.netresearchgate.net These analyses allow researchers to predict the activity of unsynthesized compounds, thereby saving time and resources in the drug discovery process. allsubjectjournal.com By employing various statistical methods, such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR), QSAR models are developed using molecular descriptors that encode the physicochemical properties of the quinoline derivatives. allsubjectjournal.com

2D and 3D QSAR Model Development (e.g., CoMFA, CoMSIA, HQSAR, Topomer CoMFA)

The development of QSAR models for quinoline derivatives involves the use of both 2D and 3D descriptors to capture different aspects of the molecular structure.

2D-QSAR: These models are independent of the molecular alignment and utilize descriptors calculated from the 2D representation of the molecules. nih.govmdpi.com These descriptors can include constitutional, electronic, geometrical, hydrophobic, and topological properties. allsubjectjournal.comresearchgate.net For instance, a 2D-QSAR model was developed for a series of 156 quinoline derivatives, with 110 compounds in the training set and 46 in the test set, demonstrating good statistical significance. mdpi.com

3D-QSAR: Three-dimensional QSAR methods require the 3D alignment of the molecules in a series. unicamp.br These models provide insights into the steric and electronic interactions that influence biological activity. slideshare.net

Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the aligned set. unicamp.br These interaction fields are then used as descriptors to build a QSAR model using PLS analysis. unicamp.brmdpi.com In a study of 33 quinoline-based compounds with anti-gastric cancer activity, a CoMFA model was generated to analyze the structure-activity relationship in 3D space. mdpi.com Another CoMFA model for novel triazole-quinine derivatives showed that steric interactions were more significant than electrostatic ones, with a contribution ratio of 58:42. jmaterenvironsci.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br This method often provides a more intuitive interpretation of the structure-activity relationship through its contour maps. nih.gov A CoMSIA model developed for a series of quinoline derivatives against Plasmodium falciparum demonstrated better predictive capacity compared to the corresponding CoMFA model. nih.govmdpi.com

Hologram QSAR (HQSAR): HQSAR is a 2D-QSAR technique that does not require molecular alignment. researchgate.net It generates a molecular hologram from fragments of the 2D structure, which is then correlated with biological activity. researchgate.net Studies on quinazoline/quinoline derivatives have shown that HQSAR models can have good predictability. researchgate.netresearchgate.net

The development of these models relies on dividing the dataset of quinoline derivatives into a training set, used to build the model, and a test set, used to validate its predictive power. allsubjectjournal.comnih.gov

Predictive Capabilities and Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This involves both internal and external validation techniques. mdpi.com

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govmdpi.com For example, a CoMFA model for quinoline derivatives reported a Q² of 0.625. mdpi.com

External Validation: The true predictive capability of a QSAR model is determined by its performance on an external test set of compounds that were not used in model development. nih.gov Key statistical parameters for external validation include the predictive correlation coefficient (R²_pred or r²_test) and the coefficient of determination (R²). mdpi.comresearchgate.net An r²_test value greater than 0.6 is desirable. nih.govmdpi.com

The statistical quality of various QSAR models for different series of quinoline derivatives is often presented in data tables to allow for comparison.

Table 1: Statistical Validation Parameters for 3D-QSAR Models of Quinoline Derivatives

| Model | q² | R² | r²_test | Source(s) |

|---|---|---|---|---|

| CoMFA (anti-gastric cancer) | 0.625 | 0.913 | 0.875 | mdpi.com |

| CoMFA (antimalarial) | - | - | 0.878 | nih.govmdpi.com |

| CoMSIA (antimalarial) | - | - | 0.876 | nih.govmdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Other metrics used to evaluate the predictive performance of QSAR models include the mean absolute error (MAE) and the root mean squared error of prediction (RMSEP). nih.govmdpi.com Lower values for these metrics indicate a better predictive model. nih.gov For instance, in a comparative study, the CoMSIA and 2D-QSAR models for antimalarial quinoline derivatives showed better predictive capacity with MAE values of 0.7006 and 0.4849, respectively, compared to the CoMFA model's MAE of 1.2803. nih.govmdpi.com

Table 2: Predictive Performance Metrics for QSAR Models of Antimalarial Quinoline Derivatives

| Model | MAE | RMSEP | Source(s) |

|---|---|---|---|

| CoMFA | 1.2803 | Higher | nih.govmdpi.com |

| CoMSIA | 0.7006 | Lower | nih.govmdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

These statistical validations ensure that the developed QSAR models are robust, reliable, and can be effectively used to predict the biological activity of new quinoline derivatives. nih.govresearchgate.net

Biological Activity and Mechanistic Studies of Quinoline Derivative 5 in Vitro and Pre Clinical Focus

In Vitro Efficacy Against Bacterial Strains (e.g., MIC, MBC)

A number of quinoline (B57606) derivatives have demonstrated significant in vitro efficacy against a variety of bacterial strains. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

One study detailed a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, where derivatives of series 3 showed notable antistaphylococcal activity. mdpi.com Conversely, blocking the phenolic group at position 8 (series 6) or introducing a triazine substitution (series 7) resulted in a complete loss of antibacterial activity, with MIC values exceeding 256 µg/mL. mdpi.com The active compounds were found to be bactericidal, a state defined by the ratio of MIC/MBC being less than or equal to 4. mdpi.com

In another investigation, a set of benzimidazole (B57391) quinolone hybrids was synthesized, and among them, a compound designated as compound 5 was identified as the most active. nih.gov This derivative showed high antimicrobial potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.125 µg/mL, a potency superior to reference drugs like chloromycin, norfloxacin, and ciprofloxacin (B1669076). nih.gov Furthermore, compound 5 was effective at inhibiting biofilm formation and disrupting established biofilms of Staphylococcus aureus and Escherichia coli. nih.gov

Another study synthesized new quinoline derivatives and evaluated their antibacterial properties. A derivative labeled compound 5 , characterized as a quinoline linked to ethyl formohydrazonate, exhibited an MIC value of 49.04 μM against S. aureus. acs.org Other derivatives in the same study, such as compound 6b (4-(4-methoxyphenyl)acetamidohydazinyl derivative), showed an even lower MIC of 38.64 μM against the same strain. acs.org

A separate series of novel quinoline derivatives demonstrated excellent MIC values, ranging from 3.12 to 50 µg/mL, against bacterial strains including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.com

In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Derivative Name/Class | Bacterial Strain | MIC (μM) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole quinolone (compound 5) | Methicillin-resistant S. aureus (MRSA) | - | 0.125 | nih.gov |

| Quinoline-ethyl formohydrazonate (compound 5) | S. aureus | 49.04 | - | acs.org |

| Quinoline-acetamidohydazinyl (compound 6b) | S. aureus | 38.64 | - | acs.org |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide (Series 3) | Antistaphylococcal activity | - | Active | mdpi.com |

| 8-methoxyquinoline-5-sulfonamide derivatives (Series 6 & 7) | Antibacterial screen | - | >256 | mdpi.com |

In Vitro Efficacy Against Fungal Strains

The antifungal potential of quinoline derivatives has also been explored. In a study focused on plant fungi, a series of twenty flavonol derivatives containing a quinoline fragment were synthesized and tested. bohrium.com One derivative, designated N5 , demonstrated the most potent antifungal activity against Phomopsis sp. (P.s.) and Phytophthora capsica (P.c.). bohrium.com The half-maximal effective concentration (EC50) for N5 was 12.9 μg/mL against P.s. and 25.8 μg/mL against P.c., values that were superior to the commercial fungicide azoxystrobin (B1666510) (Az). bohrium.com

Another research effort designed and synthesized new quinoline derivatives that were screened for activity against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.com The results indicated that all synthesized compounds were potentially active, with one compound in the series emerging as the most potent. tandfonline.com Similarly, a study of novel quinoline-thiazole derivatives identified five compounds that were more effective than others against Candida albicans, with a minimum inhibitory concentration for 90% of organisms (MIC90) of 1.95 μg/mL. acs.org

In Vitro Antifungal Activity of Quinoline Derivative N5

| Derivative Name | Fungal Strain | EC50 (μg/mL) | Control (Azoxystrobin) EC50 (μg/mL) | Reference |

|---|---|---|---|---|

| Flavonol derivative (N5) | Phomopsis sp. | 12.9 | 25.4 | bohrium.com |

| Phytophthora capsica | 25.8 | 71.1 | bohrium.com |

Mechanistic Investigations of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Cell Wall Synthesis Disruption, Membrane Integrity)

The antimicrobial effects of quinoline derivatives are attributed to several mechanisms of action, with DNA gyrase inhibition being one of the most studied. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.govresearchgate.net Several quinoline derivatives have been identified as potent inhibitors of this enzyme. nih.govscilit.com

A benzimidazole quinolone hybrid, compound 5 , is believed to exert its potent bioactivities by binding effectively to DNA, forming a stable complex that may block DNA replication. nih.gov In a different study, two quinoline derivatives, 3b and 3f , were found to inhibit Gram-negative DNA gyrase with IC50 values of 0.73 ± 0.05 µM and 1.13 ± 0.07 µM, respectively. researchgate.net Another derivative, compound 14 , demonstrated significant inhibitory activity against the E. coli DNA gyrase enzyme, with an IC50 value of 3.39 μM. nih.gov

Disruption of the cell wall and membrane integrity also represent key mechanisms. Some quinoline derivatives have been specifically designed to function as fungal cell wall disruptors. tandfonline.com The chemical structure of the quinoline core plays a significant role in its mechanism. For instance, the presence of chlorine atoms at the 5- and 7-positions of the quinoline ring is known to augment antimicrobial and antiparasitic activities by disrupting the integrity of the microbial membrane. vulcanchem.com Further supporting this, a quinoline derivative known as QC-4 was observed to induce changes in membrane integrity, contributing to its cytotoxic effects. nih.gov

In Vitro Antiviral and Antiparasitic Activity

The quinoline scaffold is a core component of numerous molecules with a wide range of biological activities, including antiviral properties. nih.govresearchgate.net Derivatives have been tested against a variety of viruses such as Dengue virus, Zika virus, Ebola virus, and SARS-CoV-2. researchgate.netresearchgate.netnih.govf1000research.com For example, in the search for treatments for Ebola virus disease, several anti-parasite quinoline derivatives were evaluated for their ability to inhibit viral replication in a transcription-competent virus-like particle (trVLP) assay. f1000research.comnih.gov Among the novel compounds tested, a derivative named 2NH2Q was identified as the most promising, exhibiting an IC50 of 4.66 µM with low toxicity. f1000research.comnih.gov While extensive research highlights the broad-spectrum antiviral potential of the quinoline class, specific replication inhibition data for a compound explicitly named "Quinoline derivative 5" was not available in the consulted research.

Quinoline derivatives have a long history as antiparasitic agents, most notably in the treatment of malaria. Modern research continues to explore new derivatives for enhanced activity against various parasites. In a study aimed at developing new antiplasmodial agents, two groups of molecules were created by conjugating a 4-aminoquinoline (B48711) ring with hydrazones (HQ) and imines (IQ). nih.gov Following in silico analysis and in vitro cytotoxicity and antiplasmodial assays, a candidate designated IQ5 showed a significant parasite growth inhibition of 72.64% in an in vivo model. nih.gov

Other studies have also highlighted the antiparasitic potential of this class of compounds. A derivative named QuinDer1 was found to be a potent and selective agent against Leishmania amazonensis, acting through the induction of mitochondrial oxidative stress. nih.gov Another investigation into quinoline-sulfonamide hybrids found they could inhibit parasite growth without affecting the integrity of the red blood cell membrane. researchgate.net Similarly, a series of quinoline-triazole hybrids were evaluated for their ability to inhibit Plasmodium falciparum development, with compound T5 showing an EC50 of 49.50 μM. rsc.org Research also indicates that some quinoline derivatives are active against the protozoan parasite Toxoplasma gondii. nih.gov

Mechanistic Insights into Viral and Parasite Target Interactions (e.g., HIV-1 Reverse Transcriptase, Lactate (B86563) Dehydrogenase of Plasmodium falciparum)

Quinoline derivatives have been identified as potent inhibitors of crucial viral and parasitic enzymes. mdpi.comnih.govnih.govunica.itnih.govnih.govresearchgate.nettandfonline.comscienceopen.com

HIV-1 Reverse Transcriptase (RT) Inhibition:

A number of quinoline derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. mdpi.comnih.govnih.govresearchgate.net Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, which is distant from the active site. mdpi.comnih.govresearchgate.net This binding induces a conformational change in the enzyme, thereby inhibiting its function. For instance, certain quinolin-2-one derivatives have demonstrated inhibitory activity against HIV-1 RT, with some compounds showing IC50 values in the low micromolar range. mdpi.com Molecular docking studies have helped to elucidate the binding interactions between these quinoline derivatives and the NNRTI binding pocket of HIV-1 RT, revealing key hydrogen bonds and π-π interactions with amino acid residues such as Lys101, Lys103, and Tyr188. nih.govresearchgate.net

Inhibition of Plasmodium falciparum Lactate Dehydrogenase (PfLDH):

Quinoline derivatives are known for their antimalarial properties, and one of their proposed mechanisms of action is the inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.govnih.govtandfonline.comscienceopen.com PfLDH is a vital enzyme in the glycolytic pathway of the malaria parasite. It has been suggested that quinoline derivatives can form complexes with hematin (B1673048) (ferriprotoporphyrin IX), which then inhibit PfLDH by competing with the enzyme's cofactor, NADH, for the active site. nih.govtandfonline.comscienceopen.com In silico docking studies have shown that complexes of quinoline derivatives with dimeric hematin have a better binding affinity for the active site of PfLDH compared to the free compounds, supporting this hypothesis. nih.govtandfonline.com Furthermore, molecular dynamics simulations have corroborated these findings, suggesting a plausible route for the inhibition of PfLDH by quinoline derivatives. nih.govnih.gov

Anticancer Activity of this compound (In Vitro Studies)

The quinoline scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. arabjchem.orgnih.govekb.egbohrium.comresearchgate.netresearchgate.net Quinoline derivatives have demonstrated a wide range of anticancer activities, including inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. arabjchem.orgbohrium.comresearchgate.netresearchgate.net

In Vitro Cytotoxicity and Cell Proliferation Inhibition Assays

In vitro studies have consistently shown that quinoline derivatives, including compounds structurally related to this compound, exhibit significant cytotoxicity against a variety of human cancer cell lines. nih.govnih.govrsc.orgnih.govtbzmed.ac.irmdpi.combrieflands.com The antiproliferative activity is often evaluated using assays such as the MTT or MTS assay, which measure cell viability. tbzmed.ac.irmdpi.com For example, a novel quinoline compound, 91b1, demonstrated a significant anticancer effect in a panel of cancer cell lines. nih.gov Similarly, other quinoline derivatives have shown potent cytotoxicity against breast, lung, and colon cancer cell lines. arabjchem.orgrsc.org The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are often in the low micromolar range, indicating high potency. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 3b | MDA-MB-231 (Breast) | 0.61 ± 0.07 µM | nih.gov |

| HeLa (Cervical) | 0.36 ± 0.05 µM | nih.gov | |

| SMMC-7721 (Liver) | 12.49 ± 0.08 µM | nih.gov | |

| DFIQ | H1299 (Lung) | 4.16 µM (24h) | mdpi.com |

| H1299 (Lung) | 2.31 µM (48h) | mdpi.com | |

| Compound 29 | HepG2, KB, HCT-8, MDA-MB-231 | Low micromolar range | nih.gov |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 µM (24h) | tbzmed.ac.ir |

| MCF-7 (Breast) | 7.5 µM (48h) | tbzmed.ac.ir |

Cell Cycle Modulation by this compound

A key mechanism through which quinoline derivatives exert their anticancer effects is by modulating the cell cycle. arabjchem.orgekb.egbohrium.comresearchgate.netnih.govrsc.orgnih.gov They can induce cell cycle arrest at different phases, such as G0/G1, G2/M, or S phase, thereby preventing cancer cells from dividing and proliferating. nih.govekb.egnih.govrsc.orgnih.gov For instance, one study found that a specific quinoline derivative caused cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov Another quinoline-chalcone hybrid was observed to arrest the cell cycle of K562 leukemia cells at the G2/M phase. nih.gov This modulation of the cell cycle is often a precursor to the induction of apoptosis.

Apoptosis Induction and Mechanistic Pathways in Cancer Cells

Quinoline derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govekb.egbohrium.comresearchgate.nettbzmed.ac.irmdpi.comnih.govnih.govresearchgate.net This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanistic studies have revealed that quinoline derivatives can:

Activate Caspases: They can trigger the activation of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). nih.govresearchgate.net

Modulate Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. tbzmed.ac.irnih.gov

Induce Cytochrome c Release: By disrupting the mitochondrial membrane potential, they can cause the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the intrinsic apoptotic pathway. nih.gov

For example, the quinoline derivative PQ1 was shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 cells demonstrated apoptosis induction through an imbalance in the Bcl-2/Bax ratio and a significant increase in caspase-9 expression. tbzmed.ac.ir

Target Identification and Enzyme Inhibition in Cancer (e.g., Kinase Inhibition, Topoisomerase Inhibition, c-kit kinase)

The anticancer activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. ekb.egbohrium.comnih.govmdpi.commdpi.commdpi.comrsc.org

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer. ekb.egmdpi.commdpi.comrsc.org These include:

VEGFR-2: Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis. Certain quinoline amide derivatives have shown potent inhibition of VEGFR-2 kinase. nih.gov

c-Kit Kinase: This is another important target in cancer therapy, and some quinoline derivatives have been investigated for their inhibitory activity against it.

Other Kinases: Quinoline derivatives have also been shown to inhibit other kinases such as EGFR, RAF kinases, and Aurora kinases. ekb.egnih.govmdpi.comrsc.org

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. bohrium.comnih.gov Some quinoline derivatives, such as indeno[1,2-c]quinoline derivatives, have been found to act as dual inhibitors of topoisomerase I and II. nih.gov

Other Enzyme Targets: Research has also explored the inhibition of other enzymes like DNA methyltransferases (DNMTs) by quinoline derivatives. mdpi.com

Table 2: Enzyme Inhibition by Selected Quinoline Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Compound 6 (quinoline amide) | VEGFR-2 kinase | 3.8 nM | nih.gov |

| Compound 48 | RAF kinase | 0.10 µM | nih.gov |

| Compound 10 | AURKA | 0.93 µM | ekb.eg |

| AURKB | 0.09 µM | ekb.eg | |

| Compound 5k | EZH2 | 1.2 µM | mdpi.com |

| Compound 37 | EGFR TK | 67% inhibition | rsc.org |

Angiogenesis Inhibition Studies (In Vitro)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ekb.egbohrium.comresearchgate.netresearchgate.netnih.govmdpi.com Quinoline derivatives have demonstrated anti-angiogenic properties in in vitro models. ekb.egnih.gov This is often achieved through the inhibition of key signaling pathways involved in angiogenesis, such as the VEGF/VEGFR pathway. ekb.egnih.govmdpi.com For example, the inhibition of VEGFR-2 by quinoline amide derivatives directly impacts the signaling cascade that promotes the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov In vitro assays such as the tube formation assay using human umbilical vein endothelial cells (HUVEC) are commonly used to assess the anti-angiogenic potential of these compounds. nih.gov

Multi-Drug Resistance (MDR) Reversal in Cancer Cells (In Vitro)

Research into quinoline derivatives has identified their potential as anti-proliferative agents. Specifically, a compound designated as This compound has demonstrated notable activity against certain breast cancer cell lines. In vitro studies have shown its improved anti-proliferative effects on MDA-MB-468 and MCF-7 breast cancer cells, with GI50 values of 2.7 ± 0.1 µM and 2.0 ± 0.1 µM, respectively. nih.govresearchgate.netmdpi.com For comparison, a related compound, quinoline derivative 4 , showed potent activity against the MDA-MB-231 cell line with a GI50 of 3.0 ± 0.1 µM. nih.govresearchgate.netmdpi.com

While this highlights the direct anti-cancer potential of This compound , studies have also explored the role of other quinoline derivatives in overcoming multi-drug resistance (MDR), a significant challenge in chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.govmerckmillipore.com

A separate line of research focused on novel 5-oxo-hexahydroquinoline derivatives for their ability to reverse MDR. Within a series of these compounds, several were identified as potent inhibitors of P-gp, MRP1, and BCRP transporters. merckmillipore.com For instance, compounds D6 , D5 , and D3 were the most potent inhibitors of P-gp, MRP1, and BCRP, respectively, showing significant MDR reversal at concentrations of 1–10 μM. merckmillipore.com Another compound, 5c , a 5-oxo-hexahydroquinoline derivative, significantly reduced the IC50 of doxorubicin (B1662922) in P-gp-overexpressing uterine sarcoma cells (MES-SA/Dx5) by 70.1% and 88.7% at concentrations of 10 and 25 µM, respectively. dovepress.com Furthermore, a novel quinoline P-gp inhibitor, YS-7a , derived from NSC23925, demonstrated a reversal effect of over 10-fold in KB/VCR cells and over 30-fold in K562/ADR cells at low-toxicity concentrations. frontiersin.org Another quinoline-type reversal agent, MS-209 , has been shown to effectively overcome docetaxel (B913) resistance in MDR cancer cells at a concentration of 3 μm. aacrjournals.org

These findings suggest that while This compound from the anti-proliferative studies has direct cytotoxic effects, the broader class of quinoline derivatives holds significant promise for reversing multi-drug resistance in cancer cells by inhibiting key efflux pumps.

Table 1: Anti-proliferative Activity of Quinoline Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MDA-MB-468 | 2.7 ± 0.1 |

| This compound | MCF-7 | 2.0 ± 0.1 |

| Quinoline derivative 4 | MDA-MB-231 | 3.0 ± 0.1 |

Anti-inflammatory Activity of this compound (In Vitro Studies)

The anti-inflammatory properties of quinoline derivatives have been a subject of significant investigation. While direct studies on a universally defined "this compound" are varied, research on specific compounds designated as such within their respective studies, and other closely related derivatives, reveals their potential to modulate inflammatory pathways.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is implicated in various diseases, including cancer. nih.gov A study on a series of 8-substituted sulfonyl-containing quinolines identified a specific compound, designated as compound 5 , as a lead structure for the development of quinoline-based NF-κB inhibitors. nih.gov This compound showed the highest priority for targeting the nuclear factor NF-κB p65 subunit in bioinformatics analyses, a finding that was consistent with in vitro experimental results in hepatocellular carcinoma cells. nih.gov

Other research has explored the broader impact of quinoline derivatives on inflammatory mediators. A series of imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB proinflammatory signaling pathways. acs.orgfigshare.com The lead compound from this series, 8l , decreased the release of several proinflammatory factors, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ, at nanomolar concentrations. acs.orgfigshare.com Additionally, studies on a quinolin-2-(1H)-on-3-carboxamide derivative demonstrated its ability to block both NF-κB and IKKα/β phosphorylation, which are key steps in the NF-κB activation pathway. unipi.it The therapeutic potential of quinoline derivatives in regulating the NF-κB pathway has also been supported by research in models of noise-induced hearing loss, where these compounds are being investigated for their ability to inhibit NF-kB activation. dtic.mil

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Several studies have highlighted the potential of quinoline derivatives as inhibitors of these enzymes.

In one study, a series of novel quinoline compounds comprising a pyrazole (B372694) scaffold were synthesized and evaluated for their anti-inflammatory activity. nih.gov Within this series, compound 5c was among those that exhibited a promising anti-inflammatory profile and showed significant in vitro LOX inhibitory activity, higher than that of the reference drug zileuton. nih.gov

Another study focused on a new class of 5-oxo-1,4,5,6,7,8-hexahydroquinolines designed as selective COX-2 inhibitors. brieflands.com In this research, compound 9c (7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one) emerged as a potent and selective COX-2 inhibitor with an IC50 of 0.17 µM and a high COX-2 selectivity index. brieflands.com A separate investigation into quinoline-based imidazole-fused heterocycles identified them as new inhibitors of 15-lipoxygenase (15-LOX). ssu.ac.irtandfonline.com All synthesized compounds in this study showed significant anti-15-LOX activity, with IC50 values of 40 μM or less. ssu.ac.irtandfonline.com

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound | Target | Activity/Finding |

|---|---|---|

| Compound 5 (sulfonyl-containing quinoline) | NF-κB p65 subunit | Identified as a lead structure for NF-κB inhibition. nih.gov |

| Compound 8l (imidazo[4,5-c]quinoline) | JAK/STAT & NF-κB pathways | Potently inhibited both pathways and decreased pro-inflammatory cytokine release. acs.orgfigshare.com |

| Compound 5c (quinoline-pyrazole hybrid) | LOX | Exhibited significant in vitro LOX inhibitory activity. nih.gov |

| Compound 9c (5-oxo-hexahydroquinoline) | COX-2 | Potent and selective COX-2 inhibitor (IC50 = 0.17 µM). brieflands.com |

Neurobiological and Neuroprotective Activity of this compound (In Vitro/In Silico)

The neurobiological and neuroprotective activities of quinoline derivatives have been explored, with a focus on their potential to treat neurodegenerative diseases like Alzheimer's. Research has investigated their ability to inhibit key enzymes and interact with specific receptors involved in the pathophysiology of these conditions.

Several studies have evaluated the inhibitory potential of quinoline derivatives against enzymes implicated in neurodegeneration. One study synthesized and evaluated a series of 2-arylethenylquinoline derivatives, including compounds designated as 5 and 6 , for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated that these compounds had moderate cholinesterase inhibitory activity. researchgate.net Specifically, compound 5 had an IC50 for AChE of 64.0 ± 0.1 µM and for BChE of 0.2 ± 0.1 µM. researchgate.net

In silico and in vitro evaluations of other quinoline derivatives have demonstrated their potential as multi-target inhibitors. One study highlighted a derivative, SQ6 , as a potent inhibitor of AChE, BACE1, and GSK3β. researchgate.netnih.govscite.ai In vitro assays confirmed that SQ6 exhibited significant AChE inhibition (94.6%), and for GSK3β and BACE1, it showed inhibition values above 40%. researchgate.netnih.govscite.ai Another investigation into quinoline derivatives for their GSK-3β inhibitory activity identified compounds 53 and 59 as noncompetitive inhibitors with IC50 values of 2.01 μM and 2.48 μM, respectively. mdpi.com

The potential of quinoline derivatives as inhibitors of monoamine oxidase B (MAO-B) has also been a focus of research. A study of (sulfamoylphenyl)quinoline-4-carboxylic acids identified compound 7 as a selective MAO-B inhibitor with an IC50 value of 13.7 μM. bohrium.com In silico studies have also proposed quinoline derivatives as candidates for inhibiting catechol-O-methyltransferase (COMT) and MAO-B. bohrium.com

Table 3: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 5 (2-arylethenylquinoline) | AChE | 64.0 ± 0.1 |

| Compound 5 (2-arylethenylquinoline) | BChE | 0.2 ± 0.1 |

| Compound 53 (quinoline derivative) | GSK3β | 2.01 |

| Compound 59 (quinoline derivative) | GSK3β | 2.48 |

| Compound 7 ((sulfamoylphenyl)quinoline-4-carboxylic acid) | MAO-B | 13.7 |

The α2C-adrenoceptor is a target of interest for certain neurological and psychiatric conditions. Research has been conducted on a series of 4-aminoquinolines to assess their antagonist properties on human α2-adrenoceptor subtypes. nih.govacs.org From this series, a number of compounds were discovered to have good antagonist potencies against the α2C-adrenoceptor with excellent selectivity over the α2A and α2B subtypes. nih.govacs.org A particularly potent example is (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) , which demonstrated an antagonist potency of 8.5 nM against the α2C-adrenoceptor and a subtype selectivity of more than 200-fold. nih.govacs.org Structure-activity relationship studies revealed that a substituent at the 3-position of the quinoline ring was critical for this activity. nih.govacs.org While this specific compound is not designated "this compound," this research highlights the potential of the quinoline scaffold for developing selective α2C-adrenoceptor antagonists.

Modulation of Neuronal Channels (e.g., Sodium Channels in in vivo models like zebrafish embryo)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the effects of chemical compounds on neuronal pathways, including the sensory hair cells of the lateral line. frontiersin.orgsci-hub.se These cells are crucial for detecting water movement and are susceptible to damage from aminoglycoside antibiotics. Certain quinoline derivatives have demonstrated a protective effect on these hair cells, suggesting a modulatory role on associated ion channels.

Studies have shown that some quinoline derivatives can reduce the uptake of aminoglycosides into hair cells. frontiersin.orgnih.gov For instance, quinine (B1679958) is a known blocker of the mechanotransduction (MET) channel, which is essential for hair cell function and is the primary route of entry for ototoxic drugs like aminoglycosides. nih.gov Research on other quinoline compounds revealed that they also confer protection by diminishing the uptake of gentamicin (B1671437) conjugated to Texas Red (GTTR), a fluorescently labeled aminoglycoside. frontiersin.orgnih.gov This suggests that these derivatives act by blocking the MET channel, thereby preventing the toxin from entering and killing the cell. In one study, pretreatment of zebrafish larvae with various quinoline derivatives significantly reduced GTTR fluorescence in neuromasts, indicating a marked decrease in aminoglycoside uptake. nih.gov This neuroprotective action in the zebrafish model highlights the potential of quinoline scaffolds to modulate neuronal channel activity. frontiersin.orgnih.gov

Other Noteworthy Enzyme Inhibition and Receptor Modulation Studies of this compound (In Vitro)

Beyond their effects on neuronal channels, quinoline derivatives have been extensively studied for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

A key strategy in managing type 2 diabetes is to control postprandial glucose levels by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. researchgate.netmdpi.com Several novel series of quinoline derivatives have been synthesized and evaluated for this purpose, with many exhibiting potent inhibitory activities, sometimes surpassing the standard drug, acarbose. researchgate.netbohrium.com

For example, a study on quinoline- and isoindoline-integrated compounds identified derivative 7d as a noteworthy inhibitor of both α-glucosidase and α-amylase, with IC₅₀ values of 0.07 mM and 0.21 mM, respectively. mdpi.com Another series of quinoline–1,3,4-oxadiazole conjugates also showed strong α-glucosidase inhibition, with compound 4i being the most potent (IC₅₀ = 15.85 µM). nih.gov Similarly, quinoline-based triazole analogs have demonstrated significant inhibition, with IC₅₀ values for some compounds in the low micromolar range against both enzymes. frontiersin.org

| Compound | Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Source |

|---|---|---|---|---|---|

| 7g | α-glucosidase | 20.23 ± 1.10 µg/mL | Acarbose | 28.12 ± 0.20 µg/mL | researchgate.netbohrium.com |

| 7g | α-amylase | 17.15 ± 0.30 µg/mL | Acarbose | 25.42 ± 0.10 µg/mL | researchgate.netbohrium.com |

| 7d | α-glucosidase | 0.07 mM | Acarbose | 0.09 mM | mdpi.com |

| 7d | α-amylase | 0.21 mM | Acarbose | 0.25 mM | mdpi.com |

| 4i | α-glucosidase | 15.85 µM | Acarbose | 17.85 µM | nih.gov |

Inhibition of Phosphodiesterases (e.g., PDE4B, PDE5)